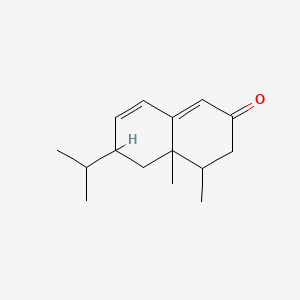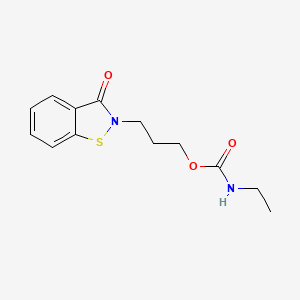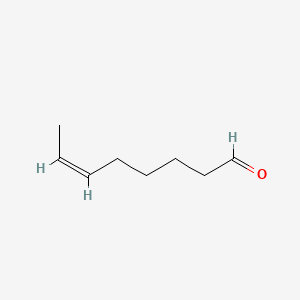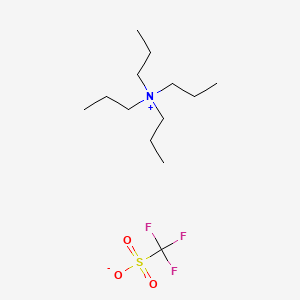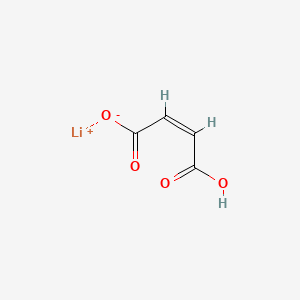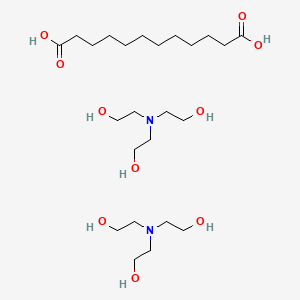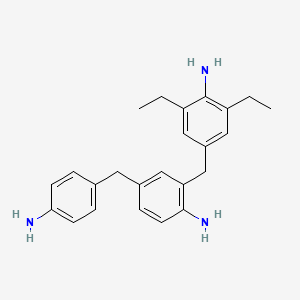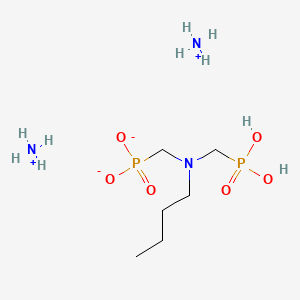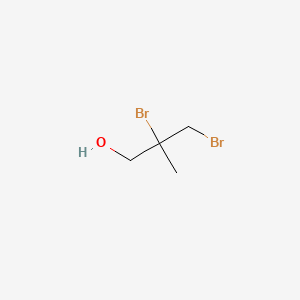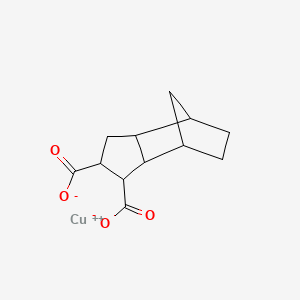
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate is a coordination compound with the molecular formula C12H14CuO4. It is known for its unique structure, which includes a copper ion coordinated with octahydro-4,7-methano-1H-indenedicarboxylate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate typically involves the reaction of copper(II) salts with octahydro-4,7-methano-1H-indenedicarboxylate ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but with enhanced efficiency and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The copper ion can participate in oxidation reactions, where it changes its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new coordination compounds with different ligands .
Applications De Recherche Scientifique
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in areas involving copper metabolism and enzyme activity.
Mécanisme D'action
The mechanism by which Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate exerts its effects involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidation state of other molecules. It can also coordinate with different ligands, altering the structure and function of the resulting complexes. These interactions can affect biochemical pathways and catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
Comparison
Compared to these similar compounds, Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other copper(II) compounds may not be as effective .
Propriétés
Numéro CAS |
93776-43-3 |
|---|---|
Formule moléculaire |
C12H14CuO4 |
Poids moléculaire |
285.78 g/mol |
Nom IUPAC |
copper;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate |
InChI |
InChI=1S/C12H16O4.Cu/c13-11(14)8-4-7-5-1-2-6(3-5)9(7)10(8)12(15)16;/h5-10H,1-4H2,(H,13,14)(H,15,16);/q;+2/p-2 |
Clé InChI |
DIRRXNZUOMYAGM-UHFFFAOYSA-L |
SMILES canonique |
C1CC2CC1C3C2C(C(C3)C(=O)[O-])C(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


